3-[1-(4-bromobenzenesulfonyl)piperidin-4-yl]-1-(4-chlorophenyl)urea
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Overview
Description
3-[1-(4-bromobenzenesulfonyl)piperidin-4-yl]-1-(4-chlorophenyl)urea is a complex organic compound that features a piperidine ring substituted with a bromobenzenesulfonyl group and a chlorophenylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-bromobenzenesulfonyl)piperidin-4-yl]-1-(4-chlorophenyl)urea typically involves multiple steps. One common route starts with the preparation of the piperidine ring, followed by the introduction of the bromobenzenesulfonyl group. The final step involves the formation of the urea linkage with the chlorophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-bromobenzenesulfonyl)piperidin-4-yl]-1-(4-chlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-[1-(4-bromobenzenesulfonyl)piperidin-4-yl]-1-(4-chlorophenyl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological pathways and interactions.
Medicine: It has potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[1-(4-bromobenzenesulfonyl)piperidin-4-yl]-1-(4-chlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The compound may inhibit or activate certain proteins, affecting cellular processes like signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(4-bromobenzenesulfonyl)piperidin-4-yl]-1-(4-fluorophenyl)urea
- 3-[1-(4-bromobenzenesulfonyl)piperidin-4-yl]-1-(4-methylphenyl)urea
- 3-[1-(4-bromobenzenesulfonyl)piperidin-4-yl]-1-(4-nitrophenyl)urea
Uniqueness
Compared to similar compounds, 3-[1-(4-bromobenzenesulfonyl)piperidin-4-yl]-1-(4-chlorophenyl)urea stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-[1-(4-bromophenyl)sulfonylpiperidin-4-yl]-3-(4-chlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrClN3O3S/c19-13-1-7-17(8-2-13)27(25,26)23-11-9-16(10-12-23)22-18(24)21-15-5-3-14(20)4-6-15/h1-8,16H,9-12H2,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQULWHIXWUVEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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